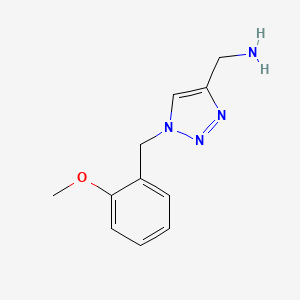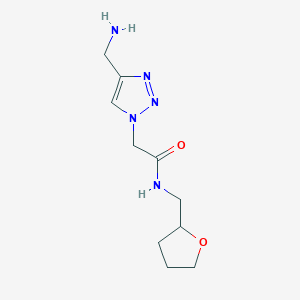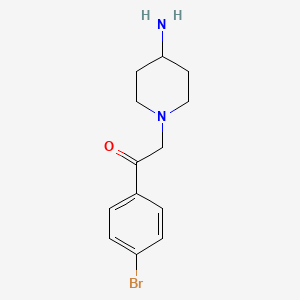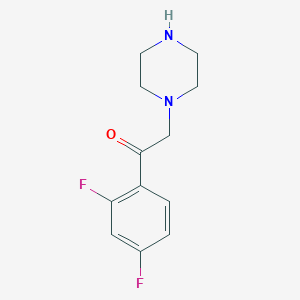![molecular formula C8H10N6OS B1464982 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1250196-87-2](/img/structure/B1464982.png)
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Descripción general
Descripción
1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . Thiazoles, on the other hand, are a class of organic compounds that contain a ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Both of these classes of compounds are known for their diverse biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Similarly, thiazoles can be synthesized through several methods, including the reaction of α-haloketones with thioamides .Molecular Structure Analysis
The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form . The calculated energy differences between azole tautomers support preference for the 1H over 4H tautomer .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and oxidation . Thiazoles can also participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. In general, triazoles and thiazoles are stable compounds. They are often crystalline solids at room temperature and are soluble in common organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide has been a subject of interest in the field of chemistry for the synthesis of various heterocyclic compounds. Panchal and Patel (2011) described a method to prepare derivatives by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes. These compounds were further characterized by spectroscopic methods like NMR and IR, ensuring their purity through thin-layer chromatography (Ashvin D. Panchal & P. Patel, 2011).
Antimicrobial Applications
Liao et al. (2017) synthesized a series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives. These compounds were tested for antimicrobial activity against plant fungi and bacteria, with some derivatives showing superior activity compared to commercial antibacterial agents. The structure-activity relationship of these compounds was explored to understand their antibacterial properties (G. Liao et al., 2017).
Rezki (2016) conducted a study focusing on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides. These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains, with most tested compounds displaying promising activities at low minimum inhibition concentrations (N. Rezki, 2016).
Insecticidal and Anticancer Properties
Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for the synthesis of various heterocycles, which were then assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the compound's potential in developing insecticidal agents (A. Fadda et al., 2017).
In the realm of anticancer research, Ostapiuk, Matiychuk, and Obushak (2015) synthesized 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. These compounds were evaluated for their anticancer activity against a wide range of cancer cell lines, showing high selectivity and activity, particularly against melanoma and breast cancer cell lines (Y. Ostapiuk, V. Matiychuk, & M. Obushak, 2015).
Mecanismo De Acción
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence its bioavailability and distribution.
Result of Action
Without specific studies on this compound, the exact molecular and cellular effects are unknown. Thiazole derivatives have been associated with a range of effects due to their diverse biological activities .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase and kinases . The compound’s interaction with these enzymes leads to the disruption of DNA replication and cell division, thereby exhibiting its anticancer properties. Additionally, it binds to proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspases and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . In immune cells, the compound modulates the expression of genes involved in cytokine production and immune response, thereby exhibiting anti-inflammatory effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition leads to the accumulation of DNA damage in cancer cells, triggering apoptosis . The compound also interacts with transcription factors, altering gene expression patterns and affecting cellular metabolism . Furthermore, it can chelate metal ions, which are essential cofactors for many enzymatic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes . In in vitro studies, the compound’s effects on cellular function, such as proliferation and apoptosis, are observed within hours of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall therapeutic effects of the compound . Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . It can also be found in mitochondria, where it affects cellular respiration and energy production . The compound’s localization is directed by specific targeting signals and post-translational modifications . These modifications can influence the compound’s stability and activity within different cellular compartments .
Propiedades
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS/c9-3-6-4-14(13-12-6)5-7(15)11-8-10-1-2-16-8/h1-2,4H,3,5,9H2,(H,10,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSZMBIYFQMCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464901.png)

![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)


![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)
